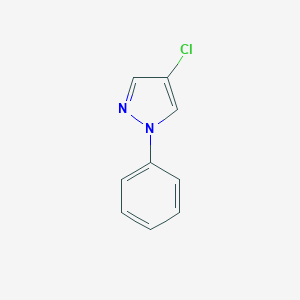
Stannane, tributyl-3-thienyl-
Descripción general
Descripción
Stannane, tributyl-3-thienyl- is an organotin compound characterized by the presence of a tin atom bonded to three butyl groups and a thienyl group. This compound is part of the broader class of organotin compounds, which are known for their applications in organic synthesis, particularly in radical reactions and as intermediates in the formation of carbon-carbon bonds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Stannane, tributyl-3-thienyl- can be synthesized through the reaction of tributyltin hydride with 3-thienyl halides under radical conditions. The reaction typically involves the use of a radical initiator such as azobisisobutyronitrile (AIBN) and is carried out under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: In an industrial setting, the production of stannane, tributyl-3-thienyl- may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process would likely include the purification of the product through distillation or recrystallization to achieve the desired purity.
Types of Reactions:
Reduction: Stannane, tributyl-3-thienyl- can act as a reducing agent in various organic reactions, particularly in the reduction of halides and other electrophilic substrates.
Substitution: The compound can undergo substitution reactions where the thienyl group is replaced by other nucleophiles.
Radical Reactions: It is commonly used in radical reactions such as the Barton-McCombie deoxygenation and radical cyclizations.
Common Reagents and Conditions:
Radical Initiators: Azobisisobutyronitrile (AIBN), benzoyl peroxide.
Solvents: Toluene, dichloromethane.
Conditions: Inert atmosphere (e.g., nitrogen or argon), moderate temperatures (50-80°C).
Major Products:
Reduction Products: Alkanes, dehalogenated compounds.
Substitution Products: Various substituted thienyl derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Stannane, tributyl-3-thienyl- has several applications in scientific research:
Organic Synthesis: Used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Material Science: Employed in the preparation of organotin polymers and materials with specific electronic properties.
Biological Studies: Investigated for its potential use in the modification of biomolecules and as a probe in biochemical assays.
Industrial Applications: Utilized in the production of coatings, adhesives, and sealants due to its ability to form strong bonds with various substrates.
Mecanismo De Acción
The mechanism of action of stannane, tributyl-3-thienyl- primarily involves the generation of tin-centered radicals. These radicals can abstract hydrogen atoms from other molecules, initiate radical chain reactions, and facilitate the formation of new carbon-carbon bonds. The compound’s affinity for sulfur also allows it to participate in reactions with sulfur-containing substrates, leading to the formation of thienyl derivatives.
Comparación Con Compuestos Similares
Tributyltin Hydride: Another organotin compound used in radical reactions but lacks the thienyl group.
Triphenyltin Hydride: Similar in function but contains phenyl groups instead of butyl groups.
Tributylgermane: A germanium analog with similar reactivity but different electronic properties.
Uniqueness: Stannane, tributyl-3-thienyl- is unique due to the presence of the thienyl group, which imparts specific reactivity towards sulfur-containing substrates and enhances its utility in the synthesis of heterocyclic compounds. Its ability to participate in both radical and substitution reactions makes it a versatile reagent in organic synthesis.
Propiedades
IUPAC Name |
tributyl(thiophen-3-yl)stannane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3S.3C4H9.Sn/c1-2-4-5-3-1;3*1-3-4-2;/h1,3-4H;3*1,3-4H2,2H3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCAFYQWNCAXPRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=CSC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30SSn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90449863 | |
| Record name | Stannane, tributyl-3-thienyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90449863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
373.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
119405-65-1 | |
| Record name | Stannane, tributyl-3-thienyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90449863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[3-(prop-2-en-1-yloxy)phenyl]acetamide](/img/structure/B182439.png)











